molecular formula C20H23F3N4O2 B2979880 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide CAS No. 1775557-28-2

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide

Cat. No.: B2979880
CAS No.: 1775557-28-2
M. Wt: 408.425
InChI Key: QGCZMPGBKXLLAH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13(29-16-6-4-3-5-7-16)19(28)26-15-8-10-27(11-9-15)18-12-17(20(21,22)23)24-14(2)25-18/h3-7,12-13,15H,8-11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCZMPGBKXLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and trifluoromethylamine.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Amide Bond Formation: The final step involves coupling the piperidine-pyrimidine intermediate with 2-phenoxypropanoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes due to its complex structure.

    Biological Studies: It may be used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Materials Science: The compound’s unique structural features might make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and specificity, while the piperidine and phenoxypropanamide moieties might contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrimidine-Piperidine Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1775557-28-2 C₂₀H₂₃F₃N₄O₂ 408.4 Reference compound with phenoxypropanamide substituent.
1-Methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-1,2,3-triazole-4-carboxamide 2034599-08-9 C₁₅H₁₈F₃N₇O 369.34 Replaces phenoxypropanamide with triazole-carboxamide; smaller molecular weight .
3-(3-Chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide 2034439-66-0 C₂₀H₂₂ClF₃N₄O 426.9 Substitutes phenoxy group with 3-chlorophenyl-propanamide; introduces chlorine atom .

Key Observations :

  • The chlorophenyl-propanamide analog (CAS 2034439-66-0) introduces a halogen, which may enhance hydrophobic interactions in binding pockets but could alter metabolic stability .
Piperidine-Linked Urea and Benzamide Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Not provided C₂₃H₂₆F₃N₅OS 493.54 Replaces phenoxypropanamide with trifluoromethylbenzamide; adds ethylthioureido group .
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c) Not provided C₂₃H₂₈ClN₅O₂S 514.02 Substitutes trifluoromethyl with chloro-methoxybenzamide; increases polarity .

Key Observations :

  • Urea-linked analogs (e.g., 8a, 8c) exhibit higher molecular weights and sulfur-containing groups, which may influence solubility and oxidative stability.

Pharmacologically Active Analogs

JAK Inhibitors with Expanded Scaffolds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
{1-[1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Not provided C₂₆H₂₃F₄N₉O 553.51 (free base) Replaces phenoxypropanamide with azetidine-pyrrolopyrimidine; larger, more complex structure .

Key Observations :

  • This JAK inhibitor (EP 4 086 245 A1) incorporates a pyrrolo[2,3-d]pyrimidine group, enhancing binding to kinase ATP pockets. However, its higher molecular weight (553.51 vs. 408.4) may reduce oral bioavailability compared to the target compound .
Atherosclerosis-Targeting Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Goxalapladib (CAS-412950-27-7) 412950-27-7 C₄₀H₃₉F₅N₄O₃ 718.80 1,8-Naphthyridine core with biphenyl-trifluoromethyl and piperidinyl groups .

Key Observations :

  • Goxalapladib’s naphthyridine core and extended substituents contrast with the target compound’s pyrimidine-piperidine scaffold, reflecting divergent therapeutic targets (atherosclerosis vs.

Biological Activity

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the following molecular characteristics:

PropertyValue
Molecular FormulaC20H23F3N4O2
Molecular Weight424.49 g/mol
CAS Number[Not specified]
Melting Point[Not available]
Solubility[Not specified]

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Such modifications can significantly affect the pharmacological properties, leading to enhanced therapeutic effects or reduced side effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by inhibiting specific signaling pathways involved in tumor growth. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related proteins, enhancing apoptotic cell death in cancerous cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression. Inhibition assays showed a significant reduction in kinase activity, suggesting a potential role in therapeutic applications targeting kinase-driven cancers.

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound. This suggests its potential utility in breast cancer therapy.
  • Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC) models treated with this compound. The findings revealed significant tumor growth inhibition and altered expression of key oncogenes, highlighting its role as a promising candidate for further development in lung cancer treatment.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in breast cancer[Study 1]
Enzyme InhibitionReduces kinase activity[Study 2]
Apoptosis InductionIncreases apoptotic markers[Study 3]

Q & A

Q. What synthetic routes are recommended for synthesizing N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of a substituted pyrimidine core (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine) followed by coupling with a piperidine derivative and subsequent phenoxypropanamide formation. Key steps include:

  • Pyrimidine Core Synthesis : Use nucleophilic substitution or cyclization reactions under controlled temperature (e.g., 60–80°C) to introduce trifluoromethyl and methyl groups.
  • Piperidine Coupling : Employ Buchwald-Hartwig amination or reductive amination for introducing the piperidin-4-yl group .
  • Final Amidation : React with 2-phenoxypropanoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) with a base like triethylamine.

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use factorial designs to screen solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd catalysts for coupling steps) .
  • Continuous Flow Reactors : Improve scalability and reduce side reactions in exothermic steps .

Q. How should researchers validate the structural identity of this compound, particularly its stereochemistry and crystal packing?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths, angles, and hydrogen bonding networks. Validate using the CIF check tool in PLATON .
  • Spectroscopic Cross-Validation : Combine 1H^1H/13C^13C-NMR (for substituent patterns), HRMS (for molecular weight), and IR (for amide C=O stretching at ~1650 cm1^{-1}).
  • Computational Confirmation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Advanced Research Questions

Q. What advanced strategies can resolve discrepancies in biological activity data, such as conflicting IC50_{50}50​ values across assays?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from assay artifacts .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., trifluoromethyl group hydrolysis).
  • Cryo-EM/X-ray Co-crystallography : Confirm binding mode consistency across structural biology methods .

Q. How can computational methods predict and mitigate instability of the trifluoromethyl group under physiological conditions?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to model hydrolysis pathways of the trifluoromethyl-pyrimidine moiety. Use Fukui indices to identify electrophilic sites prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., PBS) to assess degradation kinetics.
  • Protection Strategies : Based on computational insights, introduce steric hindrance (e.g., ortho-substituents) or electron-withdrawing groups to stabilize the CF3_3 group .

Q. What statistical approaches are effective in reconciling contradictory physicochemical data (e.g., solubility vs. logP)?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., pH, ionic strength) in solubility measurements.
  • Bland-Altman Plots : Quantify bias between different logP determination methods (e.g., shake-flask vs. HPLC-derived) .
  • QSAR Modeling : Corrogate experimental data with descriptors like polar surface area and H-bond donors to refine predictive models .

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